

# Application Notes and Protocols for GT-055

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## Compound of Interest

Compound Name: GT-055

Cat. No.: B14913460

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## Abstract

**GT-055**, also known as LCB18-055, is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor of the diazabicyclooctane class.[1][2] It is under development for use in combination with GT-1 (LCB10-0200), a siderophore-cephalosporin antibiotic, to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[3] **GT-055** works by inhibiting serine-type  $\beta$ -lactamases, enzymes that confer resistance to  $\beta$ -lactam antibiotics.[1][2] Furthermore, **GT-055** exhibits intrinsic antibacterial activity against certain pathogens by binding to Penicillin-Binding Protein 2 (PBP2), a key enzyme in cell wall synthesis.[2][4] These application notes provide detailed protocols for in vitro and in vivo evaluation, quantitative efficacy data, and guidelines for safe laboratory handling.

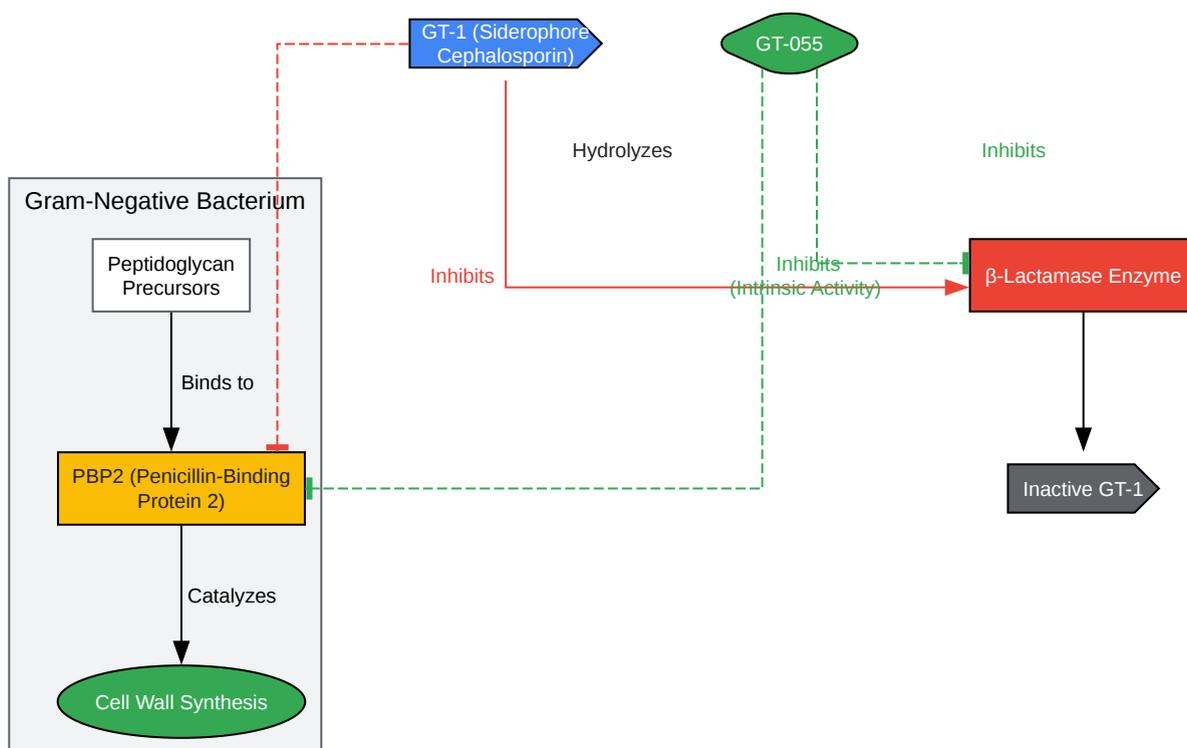
## Mechanism of Action

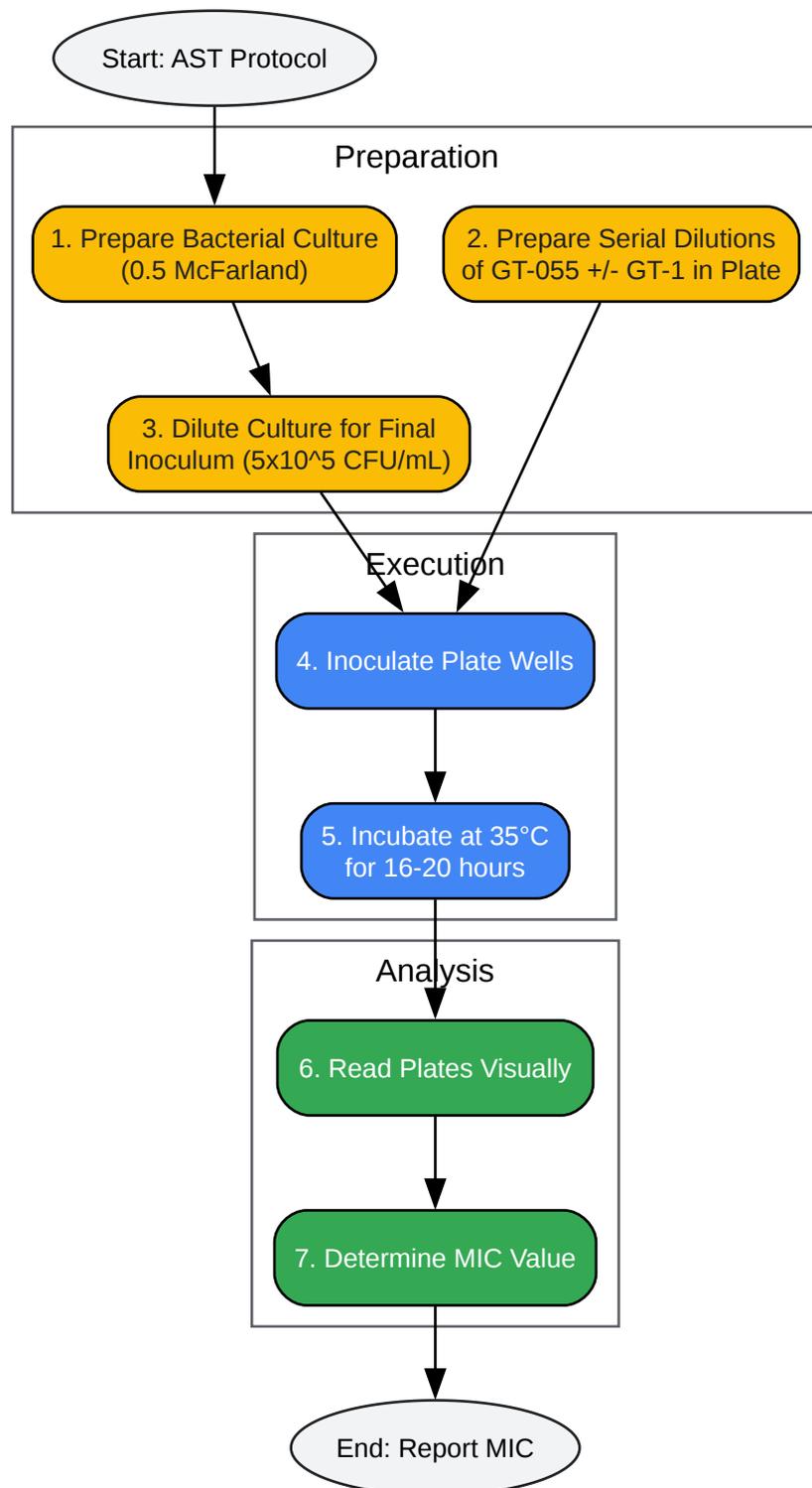
**GT-055** restores the activity of  $\beta$ -lactam antibiotics like GT-1 against many resistant strains of *Escherichia coli*, *Klebsiella pneumoniae*, and *Acinetobacter* spp.[1] Its synergistic effect is achieved through a dual mechanism:

- **$\beta$ -Lactamase Inhibition:** **GT-055** effectively neutralizes serine-type  $\beta$ -lactamases (including extended-spectrum  $\beta$ -lactamases (ESBLs) and carbapenemases), preventing the degradation of its partner antibiotic, GT-1.[1][2]
- **Intrinsic Antibacterial Activity:** **GT-055** binds with high affinity to Penicillin-Binding Protein 2 (PBP2) in species like *E. coli* and *K. pneumoniae*. [2][4] This binding directly inhibits the

biosynthesis of the bacterial cell wall, resulting in a bactericidal effect independent of its  $\beta$ -lactamase inhibition.[\[2\]](#)[\[4\]](#)

Against *Acinetobacter* spp., **GT-055** shows no detectable intrinsic activity (MIC > 256  $\mu\text{g/mL}$ ) but can still enhance the activity of GT-1 against some strains.[\[2\]](#)[\[4\]](#)





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## References

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- 2. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type  $\beta$ -Lactamase Inhibitor, GT-055, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Application Notes and Protocols for GT-055]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14913460#laboratory-guidelines-for-handling-gt-055]

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